

# A Comparative Analysis of BMS-911543 Efficacy Data in Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025



An Important Clarification on the Subject Compound: Initial investigations into "BMS-911172" revealed that this compound is identified in scientific literature as a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), primarily explored for its potential in treating neuropathic pain. The core request, however, focuses on a Janus Kinase 2 (JAK2) inhibitor. Based on published literature and clinical trial information from Bristol Myers Squibb, the correct compound fitting the description of a JAK2 inhibitor with available efficacy data is BMS-911543. This guide will therefore focus on the reproducibility and comparative efficacy of BMS-911543.

This guide provides a detailed comparison of the published efficacy data for the selective JAK2 inhibitor, BMS-911543, against other JAK2 inhibitors in the context of myelofibrosis (MF), a type of myeloproliferative neoplasm. The data presented is collated from published clinical trial results to aid researchers, scientists, and drug development professionals in evaluating the reproducibility and comparative performance of these therapies.

#### **Quantitative Efficacy Data Comparison**

The following tables summarize the key efficacy endpoints from a retrospective comparative analysis of Phase 1/2 clinical trials involving patients with high or intermediate-risk myelofibrosis.[1] This study provides a valuable dataset for comparing the performance of BMS-911543 against other prominent JAK2 inhibitors.

Table 1: Comparison of Spleen Response Rates in Myelofibrosis Patients



| JAK2 Inhibitor | Number of Patients<br>(n) | Spleen Response<br>Rate (%)* | p-value |
|----------------|---------------------------|------------------------------|---------|
| BMS-911543     | 31                        | 62%                          | <0.01   |
| Momelotinib    | 79                        | 47%                          |         |
| Ruxolitinib    | 50                        | 32%                          |         |
| Fedratinib     | 23                        | 83%                          | _       |

<sup>\*</sup>Spleen response was defined by conventional criteria, typically a significant reduction in spleen volume or length from baseline.[1] Fedratinib showed the highest spleen response rate in this retrospective comparison.[1]

Table 2: Comparison of Anemia Response Rates in Myelofibrosis Patients

| JAK2 Inhibitor | Number of Patients<br>(n) | Anemia Response<br>Rate (%)* | p-value |
|----------------|---------------------------|------------------------------|---------|
| BMS-911543     | 31                        | 44%                          | 0.02    |
| Momelotinib    | 79                        | 51%                          |         |
| Ruxolitinib    | 50                        | 30%                          |         |
| Fedratinib     | 23                        | 10%                          | -       |

<sup>\*</sup>Anemia response was based on achieving transfusion independence or a significant increase in hemoglobin levels in transfusion-dependent patients.[1] Momelotinib demonstrated the most favorable anemia response.[1]

## **Experimental Protocols**

The data presented is primarily derived from Phase 1/2 clinical trials for each respective drug. While the retrospective analysis provides a direct comparison, understanding the individual trial designs is crucial for interpreting the data.

#### BMS-911543 Phase 1/2a Study (NCT01236352)



- Objective: To determine the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-911543.[2]
- Patient Population: Adults with symptomatic, primary or secondary myelofibrosis with intermediate-1, intermediate-2, or high-risk disease.[2] Platelet counts were required to be ≥50,000 cells/mm³.[2]
- Methodology: This was a multicenter, dose-escalation study where BMS-911543 was administered orally twice daily.[2] The MTD was determined to be 200mg twice daily.
- Efficacy Assessment: Treatment effect was assessed using the International Working Group (IWG) response criteria, which includes spleen and liver volume assessment by MRI, bone marrow morphology, and symptom scores.[3][4][5][6][7]

#### **Comparator Agent Trial Protocols**

- Ruxolitinib (COMFORT-I & COMFORT-II Trials): These were Phase 3, randomized, controlled studies. COMFORT-I compared ruxolitinib to placebo, and COMFORT-II compared it to the best available therapy (BAT).[8][9] Patients had intermediate-2 or high-risk myelofibrosis.[8][9] The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 or 48 weeks, assessed by MRI or CT.[8][9] [10]
- Fedratinib (JAKARTA & JAKARTA2 Trials): The JAKARTA study was a Phase 3, double-blind, placebo-controlled trial in JAK inhibitor-naïve patients with intermediate-2 or high-risk myelofibrosis.[11][12] JAKARTA2 was a Phase 2, single-arm study in patients previously treated with ruxolitinib.[11][13][14] The primary endpoint for JAKARTA was the proportion of patients with a ≥35% reduction in spleen volume at the end of cycle 6.[11][14]
- Momelotinib (SIMPLIFY-1 & SIMPLIFY-2 Trials): SIMPLIFY-1 was a Phase 3 randomized trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients.[15][16][17] SIMPLIFY-2 evaluated momelotinib in patients previously treated with ruxolitinib. The primary endpoint for SIMPLIFY-1 was non-inferiority to ruxolitinib in achieving a ≥35% reduction in spleen volume at week 24.[15][16][17]

#### **Visualizations**



#### **JAK/STAT Signaling Pathway**

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response. In myeloproliferative neoplasms, mutations often lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. BMS-911543 is a selective inhibitor of JAK2, a key component of this pathway.





Click to download full resolution via product page

Caption: The JAK/STAT signaling pathway and the inhibitory action of BMS-911543.



## Experimental Workflow: Phase 1/2 Clinical Trial for a JAK2 Inhibitor

The following diagram illustrates a typical workflow for a Phase 1/2 clinical trial designed to evaluate a novel JAK2 inhibitor like BMS-911543 in patients with myelofibrosis.





Click to download full resolution via product page

Caption: A typical workflow for a Phase 1/2 clinical trial of a JAK2 inhibitor in myelofibrosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Revised response criteria for myelofibrosis: International Working Group-Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) and European LeukemiaNet (ELN) consensus report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Revised response criteria for myelofibrosis: International Working Group-Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) and European LeukemiaNet (ELN) consensus report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geron.com [geron.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update The ASCO Post [ascopost.com]
- 12. Survival outcomes of fedratinib for patients with myelofibrosis: JAKARTA and JAKARTA2 trials [mpn-hub.com]
- 13. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]



- 16. ascopubs.org [ascopubs.org]
- 17. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of BMS-911543 Efficacy Data in Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602699#reproducibility-of-published-bms-911172efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com